N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1,3-dimethyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
- Pyrazolo[3,4-b]pyridine derivatives .
Uniqueness
N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N8O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N8O/c1-15-10-21(22-17(3)29-32(23(22)26-15)20-8-6-5-7-9-20)24(33)27-19-11-25-31(14-19)13-18-12-30(4)28-16(18)2/h5-12,14H,13H2,1-4H3,(H,27,33) |
InChI Key |
COAYGJIMOXAELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CN(N=C5C)C |
Origin of Product |
United States |
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